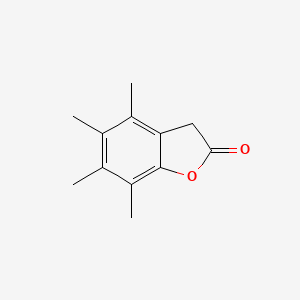
2-Chloro-4-(4-nitrophenoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-nitrophenoxy)quinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitrophenoxy)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-nitrophenol. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Aminophenoxyquinazoline: Formed by the reduction of the nitro group.
Substituted Quinazolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-(4-nitrophenoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active quinazoline derivatives with potential anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-aminophenoxy)quinazoline: Similar structure but with an amino group instead of a nitro group.
4-(4-Nitrophenoxy)quinazoline: Lacks the chlorine atom at the 2-position.
2-Chloro-4-(4-methylphenoxy)quinazoline: Contains a methyl group instead of a nitro group.
Uniqueness
2-Chloro-4-(4-nitrophenoxy)quinazoline is unique due to the presence of both the chlorine atom and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the potential to develop novel derivatives with enhanced therapeutic properties .
Properties
CAS No. |
61067-70-7 |
|---|---|
Molecular Formula |
C14H8ClN3O3 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenoxy)quinazoline |
InChI |
InChI=1S/C14H8ClN3O3/c15-14-16-12-4-2-1-3-11(12)13(17-14)21-10-7-5-9(6-8-10)18(19)20/h1-8H |
InChI Key |
LHCOEJIHZLOAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)



methanone](/img/structure/B14597499.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
